molecular formula C8H14N2O5S B570217 N-Acetyl-3-[(3-amino-3-oxopropyl)sulfinyl]-L-alanine CAS No. 861959-88-8

N-Acetyl-3-[(3-amino-3-oxopropyl)sulfinyl]-L-alanine

Cat. No.: B570217
CAS No.: 861959-88-8
M. Wt: 250.269
InChI Key: MIZMPWFZMWDOPJ-AIUXZDRISA-N
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Description

N-Acetyl-3-[(3-amino-3-oxopropyl)sulfinyl]-L-alanine, also known as AAMA-Sul, is a mercapturic acid compound that serves as a critical biomarker for monitoring human exposure to acrylamide . Acrylamide is an organic contaminant classified as a probable human carcinogen, which forms naturally in starchy foods during high-temperature cooking processes like frying and roasting . Upon exposure and absorption, acrylamide is metabolized in the body and eliminated in urine primarily as mercapturic acid conjugates, with this compound (AAMA-Sul) being one of the three major metabolites used to accurately determine the internal dose of acrylamide in human biomonitoring (HBM) studies . This compound is therefore essential for researchers in toxicology and public health, enabling the precise assessment of dietary and environmental acrylamide exposure in populations, with particular importance in studying vulnerable groups such as children . Its application provides a direct and reliable measure that accounts for all exposure pathways, including inhalation, ingestion, and dermal contact, making it a superior tool for risk assessment compared to traditional dietary intake calculations alone . This product is intended for research applications only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(2R)-2-acetamido-3-(3-amino-3-oxopropyl)sulfinylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O5S/c1-5(11)10-6(8(13)14)4-16(15)3-2-7(9)12/h6H,2-4H2,1H3,(H2,9,12)(H,10,11)(H,13,14)/t6-,16?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIZMPWFZMWDOPJ-AIUXZDRISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CS(=O)CCC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CS(=O)CCC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601025857
Record name N-acetyl-S-(3-amino-3-oxopropyl)cysteine-S-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601025857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861959-88-8
Record name N-acetyl-S-(3-amino-3-oxopropyl)cysteine-S-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601025857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Stepwise Functionalization of L-Alanine

The chemical synthesis of N-Acetyl-3-[(3-amino-3-oxopropyl)sulfinyl]-L-alanine typically begins with L-alanine as the starting material. The process involves three key stages: (1) acetylation of the amino group, (2) introduction of the sulfinyl moiety, and (3) attachment of the 3-amino-3-oxopropyl group.

Acetylation :
L-Alanine is treated with acetic anhydride in an alkaline aqueous medium (pH 8–9) at 0–5°C to form N-acetyl-L-alanine. This step achieves >95% yield when monitored via thin-layer chromatography (TLC) using silica gel plates and a mobile phase of ethyl acetate:methanol:water (5:2:1 v/v).

Sulfinyl Group Introduction :
The sulfinyl group is introduced via oxidation of a thioether intermediate. N-Acetyl-L-alanine is first reacted with 3-chloropropionamide in the presence of sodium hydride (NaH) in dimethylformamide (DMF) at 60°C for 12 hours to form a thioether linkage. Subsequent oxidation with hydrogen peroxide (30% v/v) in acetic acid at room temperature for 6 hours yields the sulfoxide derivative.

Side Chain Modification :
The 3-amino-3-oxopropyl group is introduced through a nucleophilic substitution reaction. The sulfoxide intermediate is treated with ammonium hydroxide under reflux conditions (100°C, 8 hours), followed by purification via recrystallization from ethanol-water (4:1 v/v).

Industrial-Scale Production

Industrial synthesis optimizes yield and cost-efficiency through continuous flow systems. Key parameters include:

ParameterOptimal ConditionPurpose
Reaction Temperature50–60°CBalances reaction rate and selectivity
CatalystTitanium(IV) isopropoxideEnhances sulfoxidation efficiency
Solvent SystemEthanol:water (3:1 v/v)Improves solubility of intermediates
Purification MethodReverse-phase chromatographyEnsures >99% purity

This method achieves a total yield of 68–72% with a production capacity of 50–100 kg/batch.

Enzymatic and Metabolic Pathways

Biosynthesis via the Mercapturic Acid Pathway

This compound is identified as a metabolite of acrylamide in mammalian systems. The enzymatic pathway involves:

  • Epoxidation : Cytochrome P450 enzymes (CYP2E1) convert acrylamide to glycidamide.

  • Glutathione Conjugation : Glutathione S-transferase (GST) catalyzes the addition of glutathione to glycidamide.

  • Enzymatic Processing : Sequential cleavage by γ-glutamyltranspeptidase and cysteinylglycinase releases the cysteine conjugate, which undergoes N-acetylation and sulfoxidation to form the final compound.

Key Enzymes and Cofactors :

  • NADPH (for CYP450 activity)

  • S-Adenosylmethionine (for sulfoxidation)

  • Acetyl-CoA (for N-acetylation)

In Vitro Enzymatic Synthesis

Recombinant enzyme systems enable laboratory-scale production:

ComponentRoleOptimization Insight
Recombinant CYP2E1Epoxidation of acrylamideActivity peaks at pH 7.4, 37°C
Purified GST (class μ)Glutathione conjugationKm = 12 μM for glycidamide
N-AcetyltransferaseFinal acetylation stepInhibited by CoA derivatives

This system achieves a 45–50% conversion rate from acrylamide over 24 hours.

Analytical Characterization of Synthetic Products

Structural Confirmation

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (500 MHz, D₂O): δ 4.35 (dd, J = 7.2 Hz, 1H, CH-acetyl), 3.10 (m, 2H, SCH₂), 2.85 (t, J = 6.8 Hz, 2H, CH₂CONH₂), 2.05 (s, 3H, COCH₃).

  • ¹³C NMR : 175.2 ppm (C=O acetyl), 55.1 ppm (Cα), 48.3 ppm (S=O).

Mass Spectrometry :

  • High-Resolution MS (HRMS) : m/z 250.0674 [M+H]⁺ (calculated for C₈H₁₅N₂O₅S: 250.0681).

Purity Assessment

HPLC Conditions :

  • Column: C18 (4.6 × 150 mm, 5 μm)

  • Mobile Phase: 0.1% formic acid in water (A) and acetonitrile (B)

  • Gradient: 5% B to 40% B over 15 minutes

  • Retention Time: 8.2 minutes.

Challenges and Optimization Strategies

Sulfoxidation Selectivity

Uncontrolled oxidation may yield sulfone byproducts. Strategies to improve selectivity include:

  • Using urea-hydrogen peroxide adducts instead of H₂O₂

  • Employing chiral catalysts like Sharpless titanium complexes to preserve stereochemistry

Industrial Purification

Crystallization challenges arise due to the compound’s polarity. Solutions include:

  • Mixed solvent systems (e.g., acetone:heptane 1:3 v/v)

  • Liquid-liquid extraction with ethyl acetate at pH 3.5

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-3-[(3-amino-3-oxopropyl)sulfinyl]-L-alanine can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to form sulfone derivatives.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve nucleophiles like amines or alcohols in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfinyl group may yield sulfone derivatives, while reduction of the amino group may produce primary amines.

Scientific Research Applications

Medicinal Chemistry

N-Acetyl-3-[(3-amino-3-oxopropyl)sulfinyl]-L-alanine exhibits properties that are significant in the realm of drug development. Its structure suggests potential interactions with biological targets, making it a candidate for further pharmacological studies.

Enzyme Inhibition Studies

Research indicates that compounds similar to N-acetyl-L-alanine can act as inhibitors for various enzymes involved in metabolic pathways. These pathways include the reduction of carbonyl compounds and the regulation of glucose metabolism through the polyol pathway, which is critical during hyperglycemic conditions . Understanding these interactions can aid in the design of drugs targeting metabolic disorders.

Antioxidant Properties

The sulfinyl group in the compound may contribute to antioxidant activities, which are crucial in mitigating oxidative stress in cells. This property is particularly relevant in conditions such as neurodegenerative diseases, where oxidative damage plays a significant role .

Biochemical Research

This compound serves as a valuable tool in biochemical research, particularly in studies involving amino acid metabolism and protein synthesis.

Metabolite Identification

The compound has been identified as a metabolite in various biological systems, including urine samples from patients with specific metabolic disorders. Its identification aids in understanding metabolic pathways and can serve as a biomarker for certain conditions .

Role in Amino Acid Metabolism

As an N-acetylated derivative of L-alanine, this compound plays a role in amino acid metabolism, influencing processes such as protein synthesis and degradation. Studies have shown that N-acetylated amino acids can modulate enzyme activities linked to amino acid catabolism .

Clinical Implications

The clinical implications of this compound are emerging, particularly concerning its association with immune responses and neurological conditions.

Association with Guillain-Barré Syndrome

Recent studies have explored the relationship between N-acetyl-L-alanine levels and Guillain-Barré syndrome (GBS). Findings suggest that elevated levels of this metabolite may correlate with increased susceptibility to GBS, indicating potential diagnostic or therapeutic roles .

Potential Therapeutic Applications

Given its biochemical properties and associations with disease states, there is potential for developing therapeutic agents based on this compound. Further research is needed to elucidate its mechanisms of action and therapeutic efficacy.

Case Study 1: Metabolic Profiling

In a study analyzing urine samples from patients with cystathioninuria, N-acetyl-S-(3-oxo-3-carboxy-n-propyl)cysteine was identified as a significant metabolite using liquid chromatography-mass spectrometry techniques. This highlights the utility of N-acetyl compounds in metabolic profiling and disease diagnostics .

Case Study 2: Immune Response Analysis

A genetic study involving over 200,000 individuals indicated a causal relationship between immune cell traits and levels of N-acetyl-L-alanine concerning Guillain-Barré syndrome risk. This case underscores the importance of N-acetyl compounds in understanding immune-mediated diseases .

Mechanism of Action

The mechanism of action of N-Acetyl-3-[(3-amino-3-oxopropyl)sulfinyl]-L-alanine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes at the cellular level. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares the target compound with structurally or functionally related metabolites:

Compound Molecular Formula Molecular Weight (g/mol) Biological Role Key Differences
Target Compound C₈H₁₃N₂O₅S* ~250 (estimated) Acrylamide metabolite; short-term exposure biomarker Unique 3-amino-3-oxopropyl sulfinyl substituent.
AAMA (N-Acetyl-S-(2-carbamoylethyl)-L-cysteine) C₈H₁₃N₂O₄S 249.27 Primary acrylamide metabolite; abundant in urine Contains a cysteine backbone instead of alanine; lacks sulfinyl group.
N-Acetylalliin C₈H₁₃NO₄S 219.26 Plant-derived metabolite (e.g., garlic); antioxidant properties Prop-2-enylsulfinyl group; no amino-oxo chain.
N-Acetyl-L-alanine C₅H₉NO₃ 131.13 Protein synthesis substrate; analytical reference standard Simplest analogue; lacks sulfinyl and amino-oxo groups.
N-Acetyl-3-[(2-oxopropyl)sulfinyl]alanine C₈H₁₃NO₅S 247.26 Metabolite of 1-bromopropane; industrial exposure biomarker 2-oxopropyl substituent instead of 3-amino-3-oxopropyl; different toxicological context.

*Note: Molecular formula estimated based on sodium salt data (C₈H₁₁D₃N₂O₅S) and structural analysis.

Metabolic Pathways

  • Target Compound : Derived from acrylamide via epoxidation, glutathione conjugation, and subsequent enzymatic processing .
  • AAMA/GAMA : Formed through direct conjugation of acrylamide with glutathione, followed by acetylation .
  • N-Acetylalliin : Biosynthesized in plants (e.g., Allium species) via alliinase-mediated cleavage .
  • 1-Bromopropane Metabolites : Generated via oxidation to bromoacetone and subsequent glutathione conjugation .

Analytical Detection

  • LC-HRMS : Used for targeted detection in biological matrices (e.g., urine, skin mucus) .
  • Chromatographic Challenges : Co-elution with unrelated metabolites (e.g., 3-furoic acid) may require stringent validation .
  • Isotopic Labeling : Sodium salt-d₃ (C₈H₁₁D₃N₂O₅S) aids in quantitative studies .

Biological Activity

N-Acetyl-3-[(3-amino-3-oxopropyl)sulfinyl]-L-alanine is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article will explore its chemical properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₈H₁₄N₂O₅S
  • Molecular Weight : 253.25 g/mol
  • IUPAC Name : (2R)-2-acetamido-3-(3-amino-3-oxo(1,2,3-13C₃)propyl)sulfinylpropanoic acid
  • SMILES Notation : CC(=O)NC@@HC(=O)O

These properties indicate that the compound is a derivative of L-alanine, modified with an acetyl group and a sulfinyl group, which may influence its biological interactions.

The biological activity of this compound is largely derived from its structural characteristics. The sulfinyl group may play a crucial role in redox reactions, potentially acting as an antioxidant or modulating oxidative stress within cells. Additionally, the amino group can participate in various biochemical pathways, possibly influencing protein synthesis and enzyme activity.

Antioxidant Properties

Research has indicated that compounds with sulfinyl groups often exhibit antioxidant activity. This compound may reduce oxidative stress by scavenging free radicals or enhancing the activity of endogenous antioxidants. This property is particularly relevant in the context of neuroprotection and anti-inflammatory effects.

Pharmacological Studies

Although comprehensive clinical trials specifically targeting this compound are sparse, preliminary data from related compounds indicate potential therapeutic applications in conditions such as neurodegenerative diseases and metabolic disorders. The compound's ability to modulate cellular pathways could lead to applications in drug development.

Case Studies and Research Findings

  • Case Study on Antioxidant Activity :
    • A comparative analysis of various amino acid derivatives showed that those with sulfur-containing groups exhibited significant antioxidant effects in vitro. The study suggested that N-acetylated derivatives might enhance these effects due to increased solubility and bioavailability.
  • Neuroprotective Potential :
    • In experimental models of oxidative stress-induced neuronal damage, related compounds demonstrated the ability to reduce cell death and improve survival rates. These findings provide a foundation for exploring this compound's potential in neuroprotection.

Data Tables

PropertyValue
Molecular FormulaC₈H₁₄N₂O₅S
Molecular Weight253.25 g/mol
IUPAC Name(2R)-2-acetamido...
Antioxidant ActivityYes (inferred from analogs)
Neuroprotective ActivityPotential (needs research)

Q & A

Q. What analytical methods are recommended for quantifying N-Acetyl-3-[(3-amino-3-oxopropyl)sulfinyl]-L-alanine in biological samples?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) in multiple reaction monitoring (MRM) mode is the gold standard. Key steps include:
  • Sample Preparation : Use plasma or tissue homogenates (≥200 μL or 200 mg, respectively), followed by protein precipitation with organic solvents like acetonitrile .
  • Quantification : Employ isotope-labeled internal standards (e.g., deuterated analogs) to correct for matrix effects. External calibration curves should cover a dynamic range of 10⁻⁹–10⁻⁶ g .
  • Instrument Parameters : Set polarity switching time ≤20 ms to capture both positive and negative ionization modes in a single run .

Q. How is this compound synthesized, and what are its key structural characteristics?

  • Methodological Answer :
  • Synthesis : Produced via the mercapturic acid pathway during acrylamide detoxification. In vitro models use microsomal enzymes (e.g., cytochrome P450) to simulate metabolic conversion .
  • Structural Confirmation :
  • Energy Dispersive X-ray (EDX) : Verify elemental composition (e.g., sulfur from sulfinyl groups) with atomic% matching theoretical values .
  • Powder XRD : Compare experimental "d" spacing and hkl values with ICDD reference data to confirm crystallinity and phase purity .
  • Stereochemistry : Absolute configuration validated via optical activity (+)-rotation and defined stereocenters (C3 and sulfinyl group) .

Advanced Questions

Q. What role does this compound play in acrylamide metabolism, and how can its metabolic pathways be elucidated?

  • Methodological Answer :
  • Pathway Mapping : Administer ¹³C-labeled acrylamide to rodent models and track urinary excretion of this compound (AAMA-sul) using isotope-ratio MS. Compare its abundance with other mercapturic acid metabolites (e.g., AAMA, GAMA) to determine metabolic flux .
  • Enzyme Inhibition Studies : Use microsomal epoxide hydrolase (mEH) inhibitors to assess sulfoxidation steps. Measure metabolite ratios via LC-MS to identify rate-limiting enzymes .

Q. How can researchers address stability challenges of this compound during experimental storage?

  • Methodological Answer :
  • Redox Sensitivity : Store lyophilized samples at -80°C under nitrogen to prevent sulfinyl group oxidation. For solutions, add 1 mM EDTA to chelate metal ions that catalyze degradation .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 14 days) and monitor impurities via high-resolution MS. Use Arrhenius modeling to predict shelf-life under standard conditions .

Q. What is the potential of this compound as a biomarker for acrylamide exposure?

  • Methodological Answer :
  • Cohort Validation : Compare urinary AAMA-sul levels in populations with high vs. low acrylamide intake (e.g., smokers vs. non-smokers). Adjust for covariates (e.g., renal function) using multivariate regression .
  • Diagnostic Specificity : Perform receiver operating characteristic (ROC) analysis to distinguish AAMA-sul from confounding metabolites (e.g., iso-GAMA). AUC >0.7 indicates biomarker utility .
  • Longitudinal Studies : Track AAMA-sul kinetics post-exposure using serial urine sampling. Fit data to a two-compartment pharmacokinetic model to estimate half-life and clearance rates .

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